3-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
Description
The compound 3-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile features a pyrazine-carbonitrile core linked to a piperazine moiety, which is further substituted with a 2-methyl-6-(pyrrolidin-1-yl)pyrimidine group.
Properties
IUPAC Name |
3-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-14-22-16(24-6-2-3-7-24)12-17(23-14)25-8-10-26(11-9-25)18-15(13-19)20-4-5-21-18/h4-5,12H,2-3,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCOGWJUFVTNIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN=C3C#N)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives have been employed in the design of privileged structures in medicinal chemistry. They have been used to obtain compounds for the treatment of various human diseases.
Mode of Action
It is known that pyrimidine derivatives can have a wide range of pharmacological activities. The interaction of the compound with its targets and the resulting changes would depend on the specific biological targets it interacts with.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
- Target Compound : The pyrimidine ring at the 4-position of piperazine is substituted with a 2-methyl group and a pyrrolidin-1-yl group. Pyrrolidine, a five-membered secondary amine, enhances solubility and conformational flexibility .
- Analog from : 3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile replaces pyrrolidine with a pyrazole ring. Pyrazole’s aromaticity and hydrogen-bonding capacity may alter binding affinity compared to the target compound .
- Analog from : 3-(4-(2,2,2-Trifluoroacetyl)piperazin-1-yl)pyrazine-2-carbonitrile substitutes the pyrimidine group with a trifluoroacetyl moiety. This electron-withdrawing group likely increases metabolic stability but reduces basicity .
Core Heterocycle Modifications
- Piperazine vs. Piperidine : describes 5-((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)pyrazine-2-carbonitrile, where piperazine is replaced with piperidine. Piperidine’s reduced nitrogen count and six-membered ring decrease polarity and may affect blood-brain barrier penetration .
Functional Group Impact on Physicochemical Properties
Pharmacological Implications
- Pyrrolidinyl vs. Pyrazolyl Substitutions : Pyrrolidine’s flexibility may favor interactions with dynamic binding pockets (e.g., GPCRs), while pyrazole’s rigidity could enhance selectivity for flat enzymatic active sites (e.g., kinases) .
- Piperazine vs. Piperidine : Piperazine’s dual nitrogen atoms facilitate salt formation (improving solubility), whereas piperidine’s single nitrogen may enhance lipophilicity for CNS-targeted drugs .
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